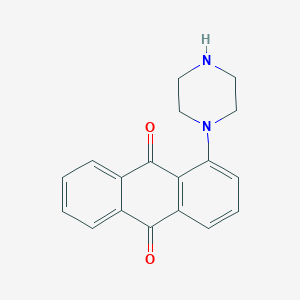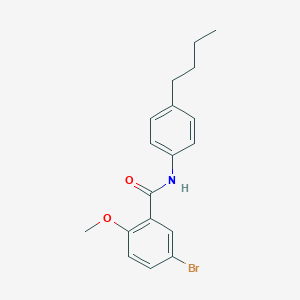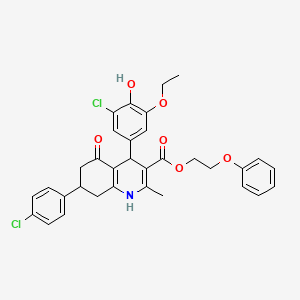
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate, also known as BBOT, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBOT is a versatile compound that has been shown to exhibit a variety of biochemical and physiological effects, making it an important tool for researchers in a wide range of fields.
Mécanisme D'action
The mechanism of action of 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate is not fully understood, but it is thought to act by binding to specific proteins and modulating their activity. 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate has been shown to interact with a variety of proteins, including kinases, phosphatases, and transcription factors.
Biochemical and Physiological Effects:
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate has been shown to exhibit a variety of biochemical and physiological effects, including inhibition of protein kinase activity, modulation of gene expression, and induction of apoptosis. 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate has also been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate is its versatility, as it can be used in a wide range of scientific research applications. 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research involving 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate. One area of interest is the development of new cancer therapies based on the anti-tumor properties of 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate. Another area of interest is the use of 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate as a tool for studying the role of specific proteins in disease processes. Additionally, 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate may have potential applications in drug discovery, as it has been shown to modulate the activity of enzymes involved in drug metabolism.
Méthodes De Synthèse
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate can be synthesized using a variety of methods, but one of the most common is the reaction of 4-bromobenzoic acid with 2-aminophenol to form 4-(2-hydroxyphenyl)benzoic acid. This compound can then be reacted with thionyl chloride to form the corresponding acid chloride, which can be reacted with 2-mercaptobenzoxazole to form 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate.
Applications De Recherche Scientifique
4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate has been used in a wide range of scientific research applications, including studies of protein-protein interactions, enzyme kinetics, and drug discovery. 4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 4-bromobenzoate has been shown to be a useful tool for studying the interaction of proteins with small molecules, as well as for measuring the activity of enzymes in vitro.
Propriétés
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)but-2-ynyl 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3S/c19-14-9-7-13(8-10-14)17(21)22-11-3-4-12-24-18-20-15-5-1-2-6-16(15)23-18/h1-2,5-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBOVHQYYVNHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-bromobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaen-4-ylmethanol](/img/structure/B5214748.png)
![2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5214749.png)



![3-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5214781.png)
![N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5214800.png)


![4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5214817.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(1-naphthylmethyl)propanamide](/img/structure/B5214823.png)
![N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5214834.png)

![ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5214860.png)